5-Bromo-6-fluorobenzo[d]oxazole-2-thiol
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Overview
Description
5-Bromo-6-fluorobenzo[d]oxazole-2-thiol: is a chemical compound with the molecular formula C7H3BrFNOS and a molecular weight of 248.07 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide to form the intermediate benzo[d]oxazole-2-thiol . This intermediate is then brominated and fluorinated to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like or can be used.
Reduction Reactions: Reducing agents such as or are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiolates or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents . Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates . Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial quorum sensing pathways, thereby preventing biofilm formation and virulence production . In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 5-Fluorobenzo[d]oxazole-2-thiol
- 5-Bromo-2-mercaptobenzoxazole
- 6-Fluoro-2-mercaptobenzoxazole
Comparison: 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of the halogen atoms .
Properties
Molecular Formula |
C7H3BrFNOS |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H3BrFNOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12) |
InChI Key |
PYWUBGUWZSFGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC(=S)N2 |
Origin of Product |
United States |
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